4'-Cyano-4-biphenylsulfonic acid
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Overview
Description
4’-Cyano-4-biphenylsulfonic acid is an organic compound with the molecular formula C₁₃H₉NO₃S It is characterized by the presence of a cyano group (-CN) and a sulfonic acid group (-SO₃H) attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-4-biphenylsulfonic acid typically involves the following steps:
Formation of Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki-Miyaura coupling reaction.
Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Sulfonation: The final step involves the sulfonation of the biphenyl compound.
Industrial Production Methods
Industrial production of 4’-Cyano-4-biphenylsulfonic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-4-biphenylsulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of biphenyl derivatives with reduced functional groups.
Substitution: Formation of sulfonate esters or amides.
Scientific Research Applications
4’-Cyano-4-biphenylsulfonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4’-Cyano-4-biphenylsulfonic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the sulfonic acid group can engage in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4’-Cyano-4-biphenylcarboxylic acid
- 4’-Chloro-4-biphenylsulfonic acid
- 4’-Nitro-4-biphenylsulfonic acid
- 4’-Methoxy-4-biphenylsulfonic acid
- 4’-Methyl-4-biphenylsulfonic acid
Uniqueness
4’-Cyano-4-biphenylsulfonic acid is unique due to the presence of both a cyano group and a sulfonic acid group on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. The cyano group enhances its reactivity, while the sulfonic acid group increases its solubility in water and other polar solvents .
Properties
CAS No. |
780010-15-3 |
---|---|
Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
4-(4-cyanophenyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H9NO3S/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)18(15,16)17/h1-8H,(H,15,16,17) |
InChI Key |
MTLNOSBZCGTCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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